3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one 3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16291928
InChI: InChI=1S/C16H14ClNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3
SMILES:
Molecular Formula: C16H14ClNO4
Molecular Weight: 319.74 g/mol

3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

CAS No.:

Cat. No.: VC16291928

Molecular Formula: C16H14ClNO4

Molecular Weight: 319.74 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one -

Specification

Molecular Formula C16H14ClNO4
Molecular Weight 319.74 g/mol
IUPAC Name 3-(2-chloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C16H14ClNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3
Standard InChI Key ODMKTHQYHUZOSC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3Cl)OC

Introduction

3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound belonging to the benzofuran derivative class. It features a unique structure characterized by a benzofuran core, a chlorophenyl amino group, and two methoxy groups at the 6 and 7 positions of the benzofuran moiety. The molecular formula of this compound is C16H14ClNO4, with a molecular weight of approximately 319.74 g/mol.

Synthesis and Chemical Reactions

The synthesis of 3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach includes starting from a substituted benzofuran derivative, followed by introducing the chlorophenyl amino group through nucleophilic substitution. The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Potential Applications

This compound has potential applications in medicinal chemistry, serving as a lead compound for developing new antibacterial agents or anti-inflammatory drugs. Its unique structure could be explored for various applications in organic synthesis or as intermediates in pharmaceutical formulations.

Biological Activity and Interaction Studies

Interaction studies involving 3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one are essential for understanding its pharmacokinetics and pharmacodynamics. Preliminary investigations could focus on its binding affinity to specific biological targets such as enzymes or receptors involved in inflammatory pathways or bacterial resistance mechanisms. Such studies would help clarify the compound's therapeutic potential and guide further development.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
3-(4-chlorophenyl)amino-6,7-dimethoxybenzofuranSimilar benzofuran coreDifferent substituent pattern
5-methoxy-2-benzofuranamineLacks chlorine substituentSimpler structure with potential activity
4-(2-chlorophenyl)aminobenzofuranContains an amine but lacks methoxy groupsVariation in functional groups

These compounds illustrate variations in substituents that can influence biological activity and chemical reactivity.

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